molecular formula C18H11NO B1374261 5H-benzofuro[3,2-c]carbazole CAS No. 1199616-66-4

5H-benzofuro[3,2-c]carbazole

Cat. No. B1374261
Key on ui cas rn: 1199616-66-4
M. Wt: 257.3 g/mol
InChI Key: XYZGAMBQUKTSIJ-UHFFFAOYSA-N
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Patent
US09126970B2

Procedure details

20 g of 4-(2-nitrophenyl)dibenzofuran (69 mmol) and 48 ml of triethyl phosphite (276 mmol) are heated at the boil in 800 ml of 1,2-dichlorobenzene under a protective-gas atmosphere for 48 h. After this time, the remaining triethyl phosphite and the 1,2-dichlorobenzene are removed by distillation. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 13 g (45 mmol, 65%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:15]2[O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:14]=2[CH:13]=[CH:12][CH:11]=1)([O-])=O.P(OCC)(OCC)OCC>ClC1C=CC=CC=1Cl>[CH:22]1[C:17]2[O:16][C:15]3[C:10]4[C:5]5[C:4]([NH:1][C:11]=4[CH:12]=[CH:13][C:14]=3[C:18]=2[CH:19]=[CH:20][CH:21]=1)=[CH:9][CH:8]=[CH:7][CH:6]=5

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
48 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
800 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the remaining triethyl phosphite and the 1,2-dichlorobenzene are removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue which remains is recrystallised from heptane/ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C=3C=CC4=C(C3OC12)C1=CC=CC=C1N4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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